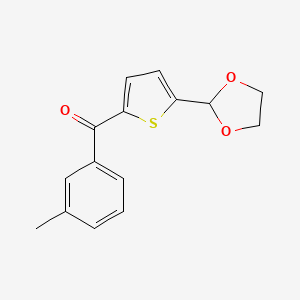

5-(1,3-Dioxolan-2-YL)-2-(3-methylbenzoyl)thiophene

Vue d'ensemble

Description

5-(1,3-Dioxolan-2-YL)-2-(3-methylbenzoyl)thiophene: is an organic compound that features a thiophene ring substituted with a 1,3-dioxolane group and a 3-methylbenzoyl group. This compound is of interest due to its unique structural properties, which make it a candidate for various applications in materials science, pharmaceuticals, and organic synthesis.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1,3-Dioxolan-2-YL)-2-(3-methylbenzoyl)thiophene typically involves the following steps:

Formation of the Thiophene Core: The thiophene ring can be synthesized via the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with sulfur sources under acidic conditions.

Introduction of the 1,3-Dioxolane Group: This step involves the reaction of the thiophene derivative with ethylene glycol in the presence of an acid catalyst to form the 1,3-dioxolane ring.

Attachment of the 3-Methylbenzoyl Group: The final step is the Friedel-Crafts acylation, where the thiophene derivative reacts with 3-methylbenzoyl chloride in the presence of a Lewis acid such as aluminum chloride.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors for better control of reaction conditions and the use of more efficient catalysts to reduce costs and environmental impact.

Analyse Des Réactions Chimiques

Types of Reactions

Oxidation: The thiophene ring can undergo oxidation to form sulfoxides or sulfones.

Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

Substitution: Electrophilic substitution reactions can occur on the thiophene ring, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

Substitution: Lewis acids such as aluminum chloride (AlCl3) or boron trifluoride (BF3) are used to facilitate electrophilic substitution.

Major Products

Oxidation: Thiophene sulfoxides or sulfones.

Reduction: Alcohol derivatives of the original compound.

Substitution: Various substituted thiophene derivatives depending on the electrophile used.

Applications De Recherche Scientifique

Organic Electronics

Conductive Polymers : The incorporation of thiophene derivatives into conductive polymers has been widely studied. The presence of the dioxolane group can enhance solubility and processability, making these materials suitable for organic light-emitting diodes (OLEDs) and organic solar cells (OSCs). Research indicates that compounds similar to 5-(1,3-Dioxolan-2-YL)-2-(3-methylbenzoyl)thiophene exhibit improved charge transport properties when integrated into polymer matrices .

Medicinal Chemistry

Anticancer Activity : Preliminary studies suggest that thiophene-based compounds possess anticancer properties. The ability of this compound to inhibit cancer cell proliferation has been investigated through in vitro assays. For instance, derivatives have shown activity against various cancer cell lines, indicating potential as lead compounds in drug development .

Photovoltaic Applications

Solar Cell Efficiency : The compound's unique electronic properties make it a candidate for enhancing the efficiency of dye-sensitized solar cells (DSSCs). Its ability to absorb light and facilitate electron transfer can improve the overall performance of solar cells. Studies have demonstrated that incorporating such thiophene derivatives can lead to higher energy conversion efficiencies .

Material Science

Polymer Blends : The compatibility of this compound with various polymer matrices allows for the development of advanced materials with tailored properties. These materials can be utilized in coatings, adhesives, and other applications requiring specific mechanical or thermal characteristics.

Case Study 1: Anticancer Properties

A study published in a peer-reviewed journal evaluated the cytotoxic effects of several thiophene derivatives on human cancer cell lines. Among these compounds, this compound exhibited significant inhibition of cell growth in breast cancer cells (MCF-7) and prostate cancer cells (PC-3). The mechanism was attributed to apoptosis induction and cell cycle arrest at the G1 phase .

Case Study 2: Organic Solar Cells

Research conducted at a leading university focused on the integration of thiophene derivatives into organic solar cells. The study highlighted that devices using blends containing this compound showed an increase in power conversion efficiency by up to 15% compared to traditional materials. This enhancement was linked to improved light absorption and charge mobility within the active layer .

Mécanisme D'action

The mechanism of action of 5-(1,3-Dioxolan-2-YL)-2-(3-methylbenzoyl)thiophene would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The dioxolane ring could enhance its binding affinity or stability, while the benzoyl group might facilitate interactions with hydrophobic pockets in proteins.

Comparaison Avec Des Composés Similaires

Similar Compounds

5-(1,3-Dioxolan-2-YL)-2-benzoylthiophene: Lacks the methyl group on the benzoyl ring, which could affect its reactivity and binding properties.

2-(3-Methylbenzoyl)thiophene: Lacks the dioxolane ring, which might reduce its stability or alter its electronic properties.

5-(1,3-Dioxolan-2-YL)thiophene: Lacks the benzoyl group, which could significantly change its chemical behavior and applications.

Uniqueness

The presence of both the 1,3-dioxolane ring and the 3-methylbenzoyl group in 5-(1,3-Dioxolan-2-YL)-2-(3-methylbenzoyl)thiophene makes it unique. This combination of functional groups provides a balance of stability, reactivity, and potential for diverse applications in various fields.

Activité Biologique

5-(1,3-Dioxolan-2-YL)-2-(3-methylbenzoyl)thiophene, identified by its CAS number 898773-20-1, is a compound that has garnered attention for its potential biological activities. This article explores the synthesis, characterization, and biological evaluations of this compound, particularly focusing on its antibacterial and antifungal properties.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 274.34 g/mol. The compound features a thiophene ring substituted with a dioxolane and a methylbenzoyl group, which may contribute to its biological activities.

Synthesis

The compound can be synthesized through various methods involving the reaction of thiophene derivatives with dioxolanes in the presence of suitable catalysts. The synthesis typically yields good purity levels, as indicated by various suppliers reporting purities above 96% .

Antibacterial Activity

A significant focus of research has been on the antibacterial properties of compounds containing thiophene and dioxolane moieties. Studies have shown that derivatives of 1,3-dioxolanes exhibit notable antibacterial activity against various Gram-positive and Gram-negative bacteria.

Table 1: Antibacterial Activity of Dioxolane Derivatives

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | Staphylococcus aureus | 625 µg/mL |

| Compound B | Staphylococcus epidermidis | 1250 µg/mL |

| Compound C | Pseudomonas aeruginosa | 625 µg/mL |

| Compound D | Escherichia coli | No activity |

Research indicates that compounds similar to this compound show excellent activity against Staphylococcus aureus and Candida albicans, with MIC values indicating effective concentrations for inhibition .

Antifungal Activity

The antifungal potential of this compound is also noteworthy. In vitro studies have demonstrated that dioxolane derivatives possess antifungal properties against pathogens such as Candida albicans.

Table 2: Antifungal Activity

| Compound | Target Fungi | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | Candida albicans | 500 µg/mL |

| Compound B | Candida tropicalis | No activity |

Most derivatives tested showed significant antifungal activity, with some achieving MIC values as low as 500 µg/mL against Candida albicans .

Case Studies

In a recent study published in the Journal of Medicinal Chemistry, researchers synthesized several derivatives of this compound and evaluated their biological activities. The results indicated that compounds with specific substitutions on the thiophene ring exhibited enhanced antibacterial and antifungal activities compared to their counterparts without such modifications .

Propriétés

IUPAC Name |

[5-(1,3-dioxolan-2-yl)thiophen-2-yl]-(3-methylphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O3S/c1-10-3-2-4-11(9-10)14(16)12-5-6-13(19-12)15-17-7-8-18-15/h2-6,9,15H,7-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WICQSLOKMCAJDG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(=O)C2=CC=C(S2)C3OCCO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10641923 | |

| Record name | [5-(1,3-Dioxolan-2-yl)thiophen-2-yl](3-methylphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10641923 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898773-20-1 | |

| Record name | [5-(1,3-Dioxolan-2-yl)thiophen-2-yl](3-methylphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10641923 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.